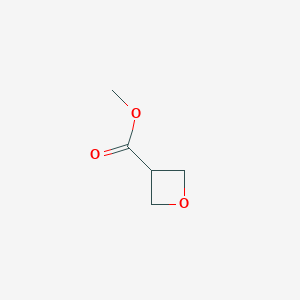

Methyl oxetane-3-carboxylate

Übersicht

Beschreibung

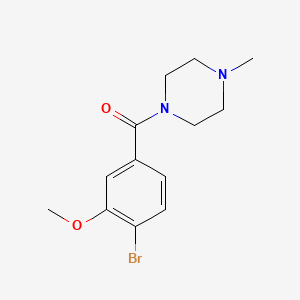

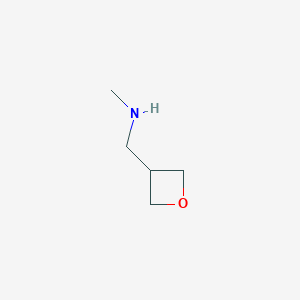

“Methyl oxetane-3-carboxylate” is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Synthesis Analysis

The synthesis of “Methyl oxetane-3-carboxylate” involves a four-pot telescoped procedure using readily available starting materials . Classical homologation methods applied to oxetane-3-one proved challenging due to the sensitivity of the oxetane ring toward strongly oxidative, basic, and acidic conditions . A mild homologation sequence was developed, with key steps involving a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .

Chemical Reactions Analysis

Oxetanes, including “Methyl oxetane-3-carboxylate”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The key steps in the reaction involve a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage .

Physical And Chemical Properties Analysis

“Methyl oxetane-3-carboxylate” has a predicted boiling point of 126.0±15.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Homologation

Methyl oxetane-3-carboxylate has been explored in various synthetic routes due to its stability under a range of conditions. Kephart et al. (2016) developed a procedure for preparing oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate using a 4-pot telescoped method. This process overcomes the challenges posed by the sensitivity of the oxetane ring to oxidative, basic, and acidic conditions, representing a significant step in the synthetic application of this compound (Kephart Susan Elizabeth et al., 2016).

Application in Drug Discovery and Bioisostere Analysis

Methyl oxetane-3-carboxylate and related structures are of particular interest in drug discovery. Lassalas et al. (2017) suggest that oxetan-3-ol, a related structure, could be a potential surrogate for the carboxylic acid functional group. Their research indicates that these structures, including methyl oxetane-3-carboxylate, may serve as bioisosteric replacements in pharmaceuticals, highlighting their potential in drug design and development (Lassalas et al., 2017).

Structural Applications in Medicinal Chemistry

The oxetane ring, integral to methyl oxetane-3-carboxylate, is a versatile motif in medicinal chemistry. It has been used as a bioisostere for both the geminal dimethyl group and the carbonyl group. Hamzik and Brubaker (2010) describe a straightforward approach to access structurally diverse 3-aminooxetanes, demonstrating the utility of the oxetane ring in creating a range of medicinal compounds (Philip J Hamzik & Jason D Brubaker, 2010).

Photopolymerizable Properties

McGlashon et al. (2012) investigated a conjugated photopolymerisable molecule incorporating the oxetane group. Their research indicates that oxetane derivatives like methyl oxetane-3-carboxylate could have applications in the creation of semiconductors and other materials requiring specific photopolymerizable properties (Andrew J. McGlashon et al., 2012).

Safety And Hazards

“Methyl oxetane-3-carboxylate” is classified as a hazardous chemical. It is a flammable liquid and vapor, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Zukünftige Richtungen

Oxetanes, including “Methyl oxetane-3-carboxylate”, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This interest has been facilitated, and partly driven, by the emergence of oxetanes for applications in medicinal chemistry . Future directions include the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges .

Eigenschaften

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl oxetane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)

![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)